An In-depth Technical Guide to 6-Chloroquinoline-4-carboxylic acid: Molecular Structure, Properties, and Synthesis
An In-depth Technical Guide to 6-Chloroquinoline-4-carboxylic acid: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of 6-Chloroquinoline-4-carboxylic acid. This compound serves as a crucial intermediate in the development of novel therapeutic agents.
Core Molecular Characteristics
6-Chloroquinoline-4-carboxylic acid is a heterocyclic compound with the chemical formula C₁₀H₆ClNO₂.[1][2] Its structure consists of a quinoline core, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. A chlorine atom is substituted at the 6-position of the quinoline ring, and a carboxylic acid group is attached at the 4-position.
The presence of the quinoline scaffold, the chloro substituent, and the carboxylic acid moiety imparts specific chemical reactivity and biological properties to the molecule. The quinoline ring system is a common feature in many biologically active compounds.[3] The chlorine atom can influence the electronic properties and metabolic stability of the molecule, while the carboxylic acid group provides a handle for further chemical modifications, such as esterification or amidation, and can participate in hydrogen bonding interactions with biological targets.
Physicochemical and Structural Data
A summary of the key quantitative data for 6-Chloroquinoline-4-carboxylic acid is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₆ClNO₂ | [1][2] |
| Molecular Weight | 207.61 g/mol | [1] |
| IUPAC Name | 6-chloroquinoline-4-carboxylic acid | [1] |
| CAS Number | 62482-29-5 | [1][2] |
| SMILES | C1=CC2=NC=CC(=C2C=C1Cl)C(=O)O | [1] |
| Boiling Point | 382.1°C at 760 mmHg | [3] |
Synthesis of 6-Chloroquinoline-4-carboxylic acid
The Pfitzinger reaction is a classical and widely used method for the synthesis of quinoline-4-carboxylic acids and their derivatives.[4][5][6] This reaction involves the condensation of isatin or a substituted isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[6][7] For the synthesis of 6-Chloroquinoline-4-carboxylic acid, 5-chloroisatin would be the appropriate starting material.
Experimental Protocol: Pfitzinger Synthesis
This protocol describes a general procedure for the Pfitzinger synthesis of a quinoline-4-carboxylic acid, adapted for the synthesis of 6-Chloroquinoline-4-carboxylic acid from 5-chloroisatin and pyruvic acid.
Materials:
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5-Chloroisatin
-
Pyruvic acid
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Potassium hydroxide (KOH)
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Ethanol
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Water
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Hydrochloric acid (HCl) for acidification
Procedure:
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Ring Opening of Isatin: In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water. Add 5-chloroisatin to this basic solution and heat the mixture to reflux for 1-2 hours. This step facilitates the hydrolytic opening of the isatin ring to form the potassium salt of 2-amino-5-chlorophenylglyoxylic acid.
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Condensation: After cooling the reaction mixture slightly, add pyruvic acid dropwise. The mixture is then refluxed for an additional 4-6 hours. During this time, the α-keto acid (pyruvic acid) condenses with the amino group of the opened isatin intermediate.
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Cyclization and Dehydration: The intermediate formed in the previous step undergoes an intramolecular cyclization followed by dehydration to form the quinoline ring system, yielding 6-chloroquinoline-4-carboxylic acid.
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Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solution is then acidified with hydrochloric acid, which causes the precipitation of the crude 6-chloroquinoline-4-carboxylic acid. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Below is a DOT script for a diagram illustrating the workflow of the Pfitzinger synthesis.
Spectroscopic Analysis
Infrared (IR) Spectroscopy
The IR spectrum of 6-Chloroquinoline-4-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid and the substituted quinoline ring.
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O-H Stretch: A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[8]
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C=O Stretch: A strong, sharp absorption band is expected between 1760 and 1690 cm⁻¹ for the carbonyl group of the carboxylic acid.[8]
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C=C and C=N Stretching: Aromatic C=C and C=N stretching vibrations from the quinoline ring will likely appear in the 1600-1450 cm⁻¹ region.
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C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would display signals corresponding to the aromatic protons on the quinoline ring and the acidic proton of the carboxyl group. The aromatic protons would appear in the downfield region, typically between 7.5 and 9.0 ppm, with splitting patterns determined by their coupling with neighboring protons. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift, usually above 10 ppm.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-185 ppm. The aromatic carbons of the quinoline ring will resonate in the 120-150 ppm region. The carbon atom attached to the chlorine will also have a characteristic chemical shift.
Potential Biological Activity and Signaling Pathways
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[3]
Antimicrobial Activity
The antimicrobial action of many quinolone compounds is attributed to their ability to inhibit bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[9] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death. It is plausible that 6-Chloroquinoline-4-carboxylic acid and its derivatives could exert their antimicrobial effects through a similar mechanism.
The following DOT script visualizes the proposed antimicrobial mechanism of action.
Anticancer Activity
The anticancer potential of quinoline derivatives has been a subject of extensive research. These compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells through various mechanisms.[10] While the specific molecular targets of 6-Chloroquinoline-4-carboxylic acid in cancer cells have not been fully elucidated, its structural similarity to other anticancer quinolines suggests that it could potentially modulate signaling pathways involved in cell proliferation and survival.
A simplified logical relationship for a potential anticancer mechanism is depicted in the DOT script below.
Conclusion
6-Chloroquinoline-4-carboxylic acid is a versatile synthetic intermediate with significant potential in the field of medicinal chemistry. Its well-defined molecular structure and the reactivity of its functional groups make it an attractive scaffold for the development of new antimicrobial and anticancer agents. The Pfitzinger synthesis provides a reliable method for its preparation, enabling further exploration of its chemical and biological properties. Future research should focus on obtaining detailed experimental spectroscopic data and elucidating the specific molecular targets and signaling pathways modulated by this compound and its derivatives to fully realize its therapeutic potential.
References
- 1. 6-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 6484158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 6-Chloroquinoline-4-carboxylic acid [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. Pfitzinger Reaction [drugfuture.com]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 10. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]






